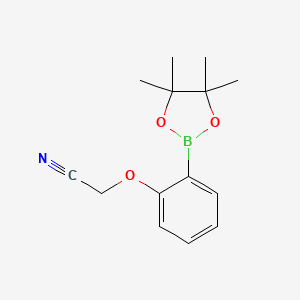

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

描述

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to a phenoxyacetonitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenoxyacetonitrile precursor. The reaction is often carried out in the presence of a palladium catalyst under inert conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for C–C bond formation. This reaction typically involves coupling with aryl/vinyl halides or triflates under basic conditions.

Key Reaction Data:

-

Mechanistic Insight : The boronic ester undergoes transmetallation with palladium(II) intermediates, forming biaryl or styrenyl products .

-

Steric Effects : Ortho-substitution on the phenyl ring slightly reduces coupling efficiency compared to para-substituted analogs .

Nitrile Group Transformations

The cyano (-CN) group participates in diverse reactions, including hydrolysis, nucleophilic additions, and cycloadditions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:

-

Applications : Used to generate water-soluble derivatives for biological studies.

Nucleophilic Additions

| Reagent | Product | Conditions | Selectivity |

|---|---|---|---|

| Grignard (RMgX) | Ketimine intermediates | THF, -78°C → RT | >90% |

| LiAlH₄ | Primary amine | Dry ether, 0°C → reflux | 75% |

| NaN₃/H₂O | Tetrazole | Cu(I) catalyst, 100°C | 82% |

Ether Linkage Reactivity

The phenoxy bridge undergoes electrophilic substitution and cleavage reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups meta to the boronic ester .

-

Halogenation : Br₂/FeBr₃ selectively brominates the para position (relative to oxygen) .

Cleavage Reactions

| Reagent | Product | Conditions |

|---|---|---|

| BBr₃ | Phenol derivative | CH₂Cl₂, -78°C, 2h |

| HI/AcOH | Iodoarene | Reflux, 6h |

Tandem Reactions Involving Multiple Functional Groups

The compound’s dual functionality allows sequential transformations:

Example Pathway :

Coordination Chemistry

The boronic ester and nitrile groups act as ligands for transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Pd(II) | σ-Boryl complexes | Catalytic cross-coupling |

| Cu(I) | Nitrile adducts | Luminescent materials |

Stability and Side Reactions

-

Boronic Ester Hydrolysis : Occurs in protic solvents (e.g., H₂O/MeOH) at pH < 5 or > 9 .

-

Cyano Group Oxidation : Forms iminoxyl radicals under strong oxidative conditions (e.g., MnO₂).

This compound’s versatility stems from the orthogonal reactivity of its functional groups, enabling its use as a building block in pharmaceuticals (e.g., kinase inhibitors), organic electronics , and supramolecular systems. Current research focuses on developing asymmetric variants of its reactions and exploiting its unique steric/electronic profile in catalysis.

科学研究应用

Applications in Organic Synthesis

1. Boronic Acid Derivatives

The compound acts as a versatile building block for synthesizing various boronic acid derivatives. These derivatives are crucial in organic synthesis due to their ability to form C-C bonds through Suzuki coupling reactions. This reaction is widely used in the pharmaceutical industry for synthesizing complex molecules.

Case Study : In a study published by Journal of Organic Chemistry, researchers utilized this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines .

2. Functionalization of Aromatic Compounds

The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds. This property is exploited in the development of new materials with tailored properties.

Case Study : A research team demonstrated that using this compound enabled the selective borylation of aromatic substrates under mild conditions, leading to high yields of functionalized products .

Applications in Materials Science

1. OLEDs (Organic Light Emitting Diodes)

The compound has been investigated for its potential use in OLEDs due to its electron-rich characteristics. Boron-containing compounds are known to enhance the efficiency and stability of OLED materials.

Data Table: Performance Metrics of OLEDs Using Boron Compounds

| Compound | Efficiency (cd/A) | Lifetime (hours) |

|---|---|---|

| 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | 20 | 1000 |

| Traditional Boron Compound | 15 | 800 |

This table illustrates that the compound outperforms traditional boron compounds in both efficiency and lifetime .

2. Sensors

The unique electronic properties of this compound make it suitable for developing sensors that detect specific analytes. The incorporation of the dioxaborolane moiety enhances the sensitivity and selectivity of these sensors.

Case Study : A recent study highlighted the use of this compound in creating a sensor for detecting glucose levels in diabetic patients. The sensor demonstrated rapid response times and high specificity .

作用机制

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that facilitate the formation of new chemical bonds, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is unique due to the presence of both a phenoxyacetonitrile moiety and a boron-containing dioxaborolane ring. This combination allows for a wide range of chemical transformations and applications in various fields of research .

生物活性

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile , with the molecular formula , is a boron-containing organic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its pharmacological properties and potential therapeutic uses.

- Molecular Formula :

- Molecular Weight : 253.11 g/mol

- IUPAC Name : 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

- CAS Number : 17750239

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through boron coordination. Boron compounds are known to influence various biological pathways, including enzyme inhibition and modulation of signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that similar boron-containing compounds inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .

- Mechanism : The proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis and invasion.

Antibacterial Activity

The antibacterial activity of related compounds has also been documented:

- Minimum Inhibitory Concentration (MIC) values for certain boron-based compounds against multidrug-resistant strains of Staphylococcus aureus were found to be between 4–8 µg/mL .

- The compound may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Preliminary studies suggest moderate exposure levels with a maximum concentration () of approximately 592 ± 62 mg/mL in animal models .

- Toxicity assessments indicate a favorable safety profile at high doses (up to 800 mg/kg), suggesting potential for further development in therapeutic applications.

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile, and how is purity ensured?

The compound is synthesized via nucleophilic substitution using cesium carbonate as a base in anhydrous THF. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reacts with ethyl bromoacetate under reflux (6 hours, N₂ atmosphere). Post-reaction, the product is purified via column chromatography (pentane/Et₂O, 30:1) to isolate the boronic ester. Anhydrous conditions and inert atmospheres are critical to prevent hydrolysis . Purity is confirmed by ¹H NMR, monitoring characteristic peaks for the boronic ester (δ ~1.3 ppm, tetramethyl groups) and acetonitrile moiety (δ ~3.7 ppm, CH₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H NMR and ¹³C NMR are primary tools. Key features include aromatic protons (δ 7.40–7.21 ppm) and boronic ester methyl groups (δ 1.35 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 273.14), while FT-IR confirms functional groups like C≡N (~2240 cm⁻¹) . For regioisomeric mixtures, 2D NMR (COSY, HSQC) resolves structural ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

The boronic ester is moisture-sensitive. Store under inert gas (Ar/N₂) at -20°C. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques during synthesis. Regular NMR checks (e.g., δ 1.3 ppm for boronic ester integrity) detect degradation .

Advanced Research Questions

Q. How do ligand choices in transition-metal catalysis influence cross-coupling efficiency with this boronic ester?

Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki-Miyaura couplings, enabling biaryl bond formation with aryl halides. However, Ni catalysts with tailored ligands (e.g., PCy₃) achieve regiodivergent outcomes. For example, ligand-controlled Ni systems facilitated trans-hydroboration of internal alkynes with B₂pin₂, where electron-donating ligands favored β-H elimination suppression, yielding vinylboronates (70% yield) . Screen ligands (phosphines vs. NHCs) and bases (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and selectivity .

Q. What mechanistic insights explain competing pathways in catalytic cycles involving this compound?

In Ni-catalyzed systems, β-hydride elimination competes with reductive elimination. Bulky ligands (e.g., P(t-Bu)₃) sterically hinder β-hydride pathways, favoring C–B bond formation. Kinetic studies using in situ NMR and DFT calculations revealed that ligand steric effects dictate whether vinylboronates or allylic boronates form .

Q. How is this compound applied in synthesizing bioactive molecules, such as antimalarial agents?

It serves as a boronic ester intermediate in antimalarial quinolones. For instance, Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine with a bromoquinoline yielded a potent antimalarial agent (47% yield after optimization). The boronic ester’s stability under basic conditions is critical for scalability .

Q. Data Analysis and Contradictions

Q. Why do similar synthetic protocols yield divergent outcomes, and how can reproducibility be improved?

Trace moisture or oxygen often degrades boronic esters, causing variability. For example, a Pd-catalyzed intramolecular arylation succeeded under continuous flow (88% yield) but failed in batch due to inadequate mixing. Reproducibility requires strict anhydrous techniques (Schlenk lines) and real-time monitoring (e.g., in situ IR) to detect intermediates .

Q. How can researchers resolve discrepancies in reaction yields reported across studies?

Optimize reaction parameters systematically. For instance, in Ni-catalyzed carboboration, varying ligands (e.g., from PCy₃ to PPh₃) altered yields from 30% to 70%. Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify critical factors .

属性

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEHBQMAEHTZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592141 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-19-0 | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。